2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
Description
The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an indole moiety. A sulfanyl (-S-) bridge links the triazole to a 4-methoxyphenyl ethanone group. The 4-fluorophenyl and 4-methoxyphenyl groups contribute to electronic modulation, with fluorine enhancing lipophilicity and methoxy providing electron-donating effects . Structural determination of such compounds often employs SHELX software for crystallographic refinement .
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-32-19-12-6-16(7-13-19)23(31)15-33-25-29-28-24(30(25)18-10-8-17(26)9-11-18)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWUNKSGTWRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the indole group: This step may involve the use of indole derivatives and coupling reactions to attach the indole moiety to the triazole ring.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the sulfanyl linkage:
Attachment of the methoxyphenyl group: This can be done using Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of strong acids or bases, and catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring, indole moiety, and fluorophenyl group may contribute to binding affinity and specificity, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound contributes to moderate lipophilicity, whereas chlorine in increases hydrophobicity. Methoxy and ethoxy groups (e.g., ) improve aqueous solubility but may limit blood-brain barrier penetration.
- Electronic Effects: The electron-donating methoxy group in the target compound stabilizes the ethanone moiety via resonance, contrasting with electron-withdrawing chlorine in or sulfonyl groups in .
- Biological Relevance: Indole (target compound) and quinoline () substituents are associated with enhanced receptor binding, while pyridinyl () may facilitate metal coordination in catalytic applications.
Structural Characterization
- X-ray crystallography using SHELX software () is standard for confirming triazole derivatives’ geometries. The indole group in the target compound may introduce steric hindrance, affecting packing efficiency compared to smaller substituents like pyridinyl ().
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one is a complex organic molecule notable for its potential biological activities. This compound features a triazole ring, sulfanyl group, and various aromatic substituents, suggesting its relevance in medicinal chemistry and pharmacological applications.
The molecular formula for this compound is C_{24}H_{20}F_{N}_{5}O_{2}S with a molecular weight of approximately 440.5 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C24H20FN5O2S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | TBD |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer , antifungal , and antibacterial properties.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is thought to interact with specific enzymes or receptors involved in cancer cell proliferation. The presence of the triazole and sulfanyl groups may enhance binding affinity to molecular targets.
- Case Studies :
Antifungal Activity
The compound has also been tested for antifungal properties:
- In Vitro Studies : Compounds with similar structures have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Antibacterial Activity
The antibacterial efficacy of the compound has been examined against several bacterial strains:
- Testing Methods : The disc diffusion method was employed to evaluate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. Results indicated significant inhibition zones for certain derivatives at a concentration of 1 mM .
Summary of Findings
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | Various cancer cell lines | Moderate cytotoxicity (18%-43% viability reduction) |
| Antifungal | Candida albicans, Aspergillus niger | Disruption of cell wall synthesis |
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition zones observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
